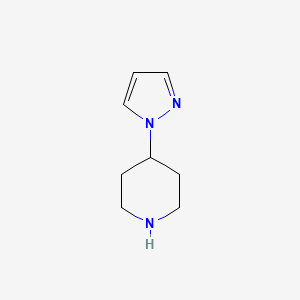

4-(1H-pyrazol-1-yl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazol-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1,4,7-9H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNPNAOPVBYTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611285 | |

| Record name | 4-(1H-Pyrazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762240-09-5 | |

| Record name | 4-(1H-Pyrazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-(1H-pyrazol-1-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-pyrazol-1-yl)piperidine is a pivotal heterocyclic scaffold in modern medicinal chemistry, serving as a crucial building block in the synthesis of various therapeutic agents. Its structural combination of a piperidine ring and a pyrazole moiety imparts a unique set of physicochemical properties that are critical for its biological activity and drug-like characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular weight, predicted lipophilicity (XlogP), and topological polar surface area. Furthermore, this document outlines detailed experimental protocols for the determination of key physicochemical parameters such as pKa, logP, and aqueous solubility, which are essential for drug design and development. The biological significance of this scaffold is highlighted by its role as a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors like Crizotinib and CCR5 antagonists for anti-HIV-1 therapy.[1][2][3] A conceptual workflow for the synthesis and characterization of this compound is also presented.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for guiding further drug development efforts.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | PubChem |

| Molecular Weight | 151.21 g/mol | PubChem |

| XlogP3 | 0.3 | PubChem |

| Topological Polar Surface Area | 29.9 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is paramount in drug discovery. The following sections detail standardized protocols for measuring the pKa, logP, and aqueous solubility of this compound and its derivatives.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a precise and widely used method for pKa determination.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration (e.g., 0.01 M). To maintain a constant ionic strength, 0.1 M potassium chloride (KCl) can be added to the solution.

-

Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Calibration: Calibrate the pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) at a constant temperature (e.g., 25 ± 0.5°C).

-

Titration: Place the analyte solution in a thermostated vessel under constant stirring. Add the standardized titrant (NaOH for a basic compound) in small, precise increments (e.g., 0.1 mL).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Conceptual Workflow for pKa Determination

References

Technical Guide: Physicochemical Properties of 4-(1H-pyrazol-1-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-(1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of several pharmaceuticals, including the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[1] Due to the limited availability of direct quantitative data for this specific molecule, this guide extrapolates likely physicochemical properties based on the known characteristics of its core moieties: pyrazole and piperidine. Detailed experimental protocols for determining solubility and stability are also provided, alongside a visualization of its role in synthetic pathways.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, combining a pyrazole ring and a piperidine ring, makes it a versatile scaffold in drug design. The piperidine ring can modulate lipophilicity and aqueous solubility, while the pyrazole moiety can participate in various biological interactions.[2][3] Understanding the solubility and stability of this intermediate is crucial for its efficient use in synthesis, formulation, and as a starting material for drug development.

Predicted Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its properties can be inferred from the behavior of its constituent pyrazole and piperidine rings.

Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation.[4] The presence of both a somewhat polar pyrazole ring and a basic piperidine ring suggests a varied solubility profile.

-

Aqueous Solubility: Piperidine itself is highly soluble in water due to its ability to form hydrogen bonds.[5] Conversely, 1H-pyrazole has limited water solubility.[4] The combination in this compound likely results in moderate aqueous solubility. The basic nitrogen in the piperidine ring (pKa of piperidinium ion is ~11.2) means that the aqueous solubility will be highly pH-dependent. At acidic pH, the piperidine nitrogen will be protonated, forming a salt and significantly increasing aqueous solubility.

-

Organic Solubility: Pyrazole is soluble in organic solvents like ethanol, methanol, and acetone.[4] Piperidine is also soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform.[5] Therefore, this compound is expected to be soluble in a variety of polar organic solvents. Its solubility in non-polar solvents like hexane is likely to be limited.[5]

Table 1: Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Water (neutral pH) | Moderately Soluble | Combination of a polar pyrazole and a basic piperidine moiety. |

| Aqueous Acid (e.g., 0.1 N HCl) | Highly Soluble | Protonation of the piperidine nitrogen to form a soluble salt. |

| Aqueous Base (e.g., 0.1 N NaOH) | Sparingly Soluble | The free base is less polar than the protonated form. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | Both pyrazole and piperidine moieties are soluble in these solvents.[4][5] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Expected to dissolve a wide range of organic molecules.[6] |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Sparingly to Insoluble | The polar nature of the molecule limits solubility in non-polar media.[5] |

Stability Profile

The stability of this compound is critical for its storage, handling, and use in multi-step syntheses.

-

Thermal Stability: Pyrazole and its derivatives are generally characterized by high thermal stability.[7][8] Piperidine has a boiling point of 106-108 °C and can start to decompose at elevated temperatures.[9] Therefore, this compound is expected to be reasonably stable at room temperature but may degrade at higher temperatures.

-

pH-Dependent Stability: The piperidine ring can be susceptible to degradation under strong acidic or basic conditions, especially at elevated temperatures.[9][10] The pyrazole ring is generally stable to oxidation and reduction but can undergo ring-opening under the action of a strong base.[8][11] The stability of the N-C bond connecting the two rings would also be a factor to consider under harsh hydrolytic conditions.

-

Oxidative Stability: Piperidine is relatively unstable in an oxidizing environment and can be attacked by strong oxidizing agents.[9] The pyrazole ring is generally resistant to oxidation.[11] Therefore, the piperidine moiety is the likely site of oxidative degradation.

-

Photostability: While no specific data is available, many organic molecules can degrade upon exposure to UV light. It is advisable to store this compound protected from light.

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Pathway |

| Thermal | Moderately stable. Avoid high temperatures. | Decomposition of the piperidine ring.[9] |

| Acidic (pH < 3) | Potentially unstable, especially with heat. | Degradation of the piperidine ring.[10] |

| Neutral (pH 6-8) | Expected to be stable. | - |

| Alkaline (pH > 10) | Potentially unstable, especially with heat. | Ring opening of the pyrazole ring by strong bases.[8] |

| Oxidative | Susceptible to strong oxidizing agents. | Oxidation of the piperidine ring.[9] |

| Photolytic | Potentially unstable. Store protected from light. | General photodecomposition of organic molecules. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

Protocol:

-

Preparation: Prepare solutions of various solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, acetonitrile).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solid to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sampling and Analysis: Carefully withdraw a supernatant aliquot and filter it through a suitable filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ycdehongchem.com [ycdehongchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. biosynce.com [biosynce.com]

- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

Spectroscopic Analysis of 4-(1H-pyrazol-1-yl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(1H-pyrazol-1-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure

Figure 1: Chemical structure of this compound.

Caption: Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.55 | d | ~2.0 | 1H | H-5 (Pyrazole) |

| ~7.50 | d | ~1.5 | 1H | H-3 (Pyrazole) |

| ~6.25 | t | ~2.0 | 1H | H-4 (Pyrazole) |

| ~4.20 | tt | ~11.5, ~4.0 | 1H | H-4 (Piperidine, CH-N) |

| ~3.20 | dt | ~12.5, ~2.5 | 2H | H-2ax, H-6ax (Piperidine) |

| ~2.75 | td | ~12.5, ~3.0 | 2H | H-2eq, H-6eq (Piperidine) |

| ~2.10 | m | - | 2H | H-3ax, H-5ax (Piperidine) |

| ~1.90 | m | - | 2H | H-3eq, H-5eq (Piperidine) |

| ~1.70 | br s | - | 1H | NH (Piperidine) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~139.5 | C-5 (Pyrazole) |

| ~129.0 | C-3 (Pyrazole) |

| ~105.5 | C-4 (Pyrazole) |

| ~59.0 | C-4 (Piperidine) |

| ~45.0 | C-2, C-6 (Piperidine) |

| ~32.0 | C-3, C-5 (Piperidine) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium, Broad | N-H stretch (piperidine) |

| ~3100 | Medium | C-H stretch (aromatic, pyrazole) |

| ~2930, ~2850 | Strong | C-H stretch (aliphatic, piperidine) |

| ~1590 | Medium | C=N stretch (pyrazole) |

| ~1510 | Medium | C=C stretch (pyrazole) |

| ~1450 | Medium | CH₂ bend (piperidine) |

| ~1100 | Strong | C-N stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 123 | Moderate | [M - N₂]⁺ |

| 95 | High | [M - C₃H₆N]⁺ |

| 84 | High | [Piperidine radical cation + H]⁺ |

| 68 | Moderate | [Pyrazole radical cation + H]⁺ |

| 56 | High | [C₄H₈]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

-

Instrument: A 400 MHz NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Collect 16 scans.

-

-

¹³C NMR:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

Collect 1024 scans.

-

3.1.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

3.2.2. Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Parameters:

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

3.2.3. Data Processing

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol.

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

3.3.2. Data Acquisition

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Parameters:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 40-400.

-

Maintain the ion source temperature at 230 °C and the quadrupole temperature at 150 °C.

-

3.3.3. Data Processing

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern and assign structures to the major fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols are intended to aid in the unambiguous identification and characterization of this compound in a research and development setting.

Synthesis of 4-(1H-pyrazol-1-yl)piperidine from Piperidin-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1H-pyrazol-1-yl)piperidine, a key intermediate in the development of various pharmaceutical agents. The synthesis commences from the readily available starting material, piperidin-4-one, and proceeds through a two-step sequence involving hydrazone formation and subsequent cyclization to construct the pyrazole ring. This document details the experimental protocols, reaction mechanisms, and quantitative data to facilitate the successful and efficient laboratory-scale production of this important heterocyclic compound.

Synthetic Strategy Overview

The synthesis of this compound from piperidin-4-one is achieved through a well-established two-step reaction pathway. The initial step involves the condensation of piperidin-4-one with hydrazine to form the corresponding piperidin-4-one hydrazone. The subsequent and final step is a cyclization reaction of the hydrazone with a suitable three-carbon synthon, typically a 1,3-dicarbonyl compound or its equivalent, to yield the desired pyrazole ring. This classical approach is a variation of the Knorr pyrazole synthesis.[1][2]

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic workflow.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Piperidin-4-one Hydrazone

This step involves the nucleophilic addition of hydrazine to the carbonyl group of piperidin-4-one, followed by dehydration to form the hydrazone. Piperidin-4-one is often used as its hydrochloride hydrate salt, which requires neutralization prior to or during the reaction.

Reaction:

Caption: Formation of piperidin-4-one hydrazone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Piperidin-4-one hydrochloride hydrate | 153.61 | 100 | 15.36 g |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 200 | ~10 mL |

| Sodium hydroxide (NaOH) | 40.00 | 100 | 4.0 g |

| Ethanol (EtOH) | 46.07 | - | 100 mL |

| Water (H₂O) | 18.02 | - | 20 mL |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidin-4-one hydrochloride hydrate (15.36 g, 100 mmol) and sodium hydroxide (4.0 g, 100 mmol) in a mixture of ethanol (100 mL) and water (20 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure complete neutralization of the hydrochloride salt.

-

To the resulting solution, add hydrazine hydrate (~10 mL, 200 mmol) dropwise over 10 minutes.

-

Heat the reaction mixture to reflux and maintain this temperature for 4 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is the crude piperidin-4-one hydrazone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the piperidin-4-one hydrazone with a 1,3-dicarbonyl equivalent, such as 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ to malondialdehyde.

Reaction:

Caption: Cyclization to form the pyrazole ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Crude Piperidin-4-one hydrazone | ~113.16 | ~100 | From Step 1 |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 110 | 18.06 g |

| Hydrochloric acid (conc. HCl) | 36.46 | - | ~10 mL |

| Ethanol (EtOH) | 46.07 | - | 150 mL |

| Diethyl ether (Et₂O) | 74.12 | - | As needed |

| Saturated sodium bicarbonate (NaHCO₃) | - | - | As needed |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | As needed |

Procedure:

-

To the flask containing the crude piperidin-4-one hydrazone from the previous step, add ethanol (150 mL).

-

Add 1,1,3,3-tetramethoxypropane (18.06 g, 110 mmol) to the mixture.

-

Carefully add concentrated hydrochloric acid (~10 mL) dropwise while stirring. The reaction is exothermic.

-

Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 95:5) as the eluent to afford this compound as a solid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Step 1: Hydrazone Formation | Step 2: Pyrazole Cyclization | Overall |

| Starting Material | Piperidin-4-one HCl hydrate | Piperidin-4-one hydrazone | - |

| Product | Piperidin-4-one hydrazone | This compound | - |

| Yield (Typical) | >95% (crude) | 70-85% | 65-80% |

| Purity (after purification) | - | >98% (by NMR/LC-MS) | >98% |

| Appearance | Viscous oil/solid | White to off-white solid | - |

Reaction Mechanism

The synthesis proceeds through two key mechanistic steps:

-

Hydrazone Formation: This is a classic condensation reaction. The nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of piperidin-4-one. The resulting hemiaminal intermediate then undergoes dehydration to form the stable C=N double bond of the hydrazone.

-

Knorr Pyrazole Synthesis: The cyclization step follows the Knorr pyrazole synthesis pathway. Under acidic conditions, 1,1,3,3-tetramethoxypropane hydrolyzes to malondialdehyde. The more nucleophilic nitrogen of the hydrazone then attacks one of the aldehyde carbonyls, followed by an intramolecular cyclization where the other nitrogen attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrazole ring.

Caption: Simplified reaction mechanism pathway.

Conclusion

The synthesis of this compound from piperidin-4-one is a reliable and scalable two-step process. The presented experimental protocols provide a clear and detailed guide for the successful execution of this synthesis in a laboratory setting. The quantitative data and mechanistic insights further enhance the understanding and reproducibility of this important transformation, which is crucial for the advancement of drug discovery and development programs that utilize this key heterocyclic intermediate.

References

The 4-(1H-Pyrazol-1-yl)piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity, Synthesis, and Therapeutic Potential of a Versatile Core Structure

Introduction

The 4-(1H-pyrazol-1-yl)piperidine scaffold has emerged as a "privileged" structural motif in medicinal chemistry, demonstrating remarkable versatility and potent activity across a diverse range of biological targets. This unique combination of a flexible piperidine ring and an aromatic, hydrogen-bond-donating-and-accepting pyrazole moiety allows for specific and high-affinity interactions with various enzymes and receptors. This technical guide provides a comprehensive overview of the biological activities associated with this scaffold, with a focus on its applications in oncology, virology, and inflammatory diseases. We will delve into the quantitative data, experimental protocols, and underlying signaling pathways for key compounds that feature this important chemical entity.

Cyclin-Dependent Kinase (CDK) Inhibition: The Case of AT7519

Derivatives of the this compound scaffold have shown significant promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

AT7519: A Potent Multi-CDK Inhibitor

AT7519 is a notable example of a potent, ATP-competitive inhibitor of multiple CDKs that incorporates the this compound core.[1][2] Its ability to target several CDKs involved in both cell cycle progression and transcriptional regulation contributes to its broad anti-proliferative activity against a wide range of human tumor cell lines.[1][3]

Quantitative Data: In Vitro Kinase Inhibition and Cellular Proliferation

The inhibitory activity of AT7519 against various CDKs and its anti-proliferative effects on cancer cell lines are summarized in the tables below.

| Kinase | IC50 (nM) | Reference |

| CDK1 | 210 | [1][4] |

| CDK2 | 47 | [1][4] |

| CDK4 | 100 | [1][4] |

| CDK5 | 13 | [1] |

| CDK6 | 170 | [1][4] |

| CDK9 | <10 | [1][4] |

| GSK3β | 89 | [1][3] |

Table 1: In Vitro Kinase Inhibitory Activity of AT7519.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colon Carcinoma | 82 | [3] |

| HT29 | Colorectal Adenocarcinoma | 940 | [3] |

| MCF-7 | Breast Adenocarcinoma | 40 | [3] |

| A2780 | Ovarian Carcinoma | 350 | [3] |

| MM.1S | Multiple Myeloma | 500 | [3] |

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines (72h exposure).

Signaling Pathway: CDK-Mediated Cell Cycle Control and Transcription

AT7519 exerts its anti-cancer effects by inhibiting CDKs that phosphorylate key substrates involved in cell cycle progression and transcription. The diagram below illustrates the points of intervention of AT7519 in these critical cellular processes.

Caption: Inhibition of CDKs by AT7519 disrupts cell cycle progression and transcription.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

-

Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris-HCl, MgCl2, DTT, and ATP at a concentration close to the Km for the specific kinase.

-

Enzyme and Substrate Addition: Add the purified recombinant CDK enzyme and a specific peptide or protein substrate (e.g., histone H1 for CDK1/2, a fragment of Rb for CDK4/6, or the C-terminal domain of RNA Polymerase II for CDK9).

-

Inhibitor Incubation: Add varying concentrations of AT7519 or vehicle control to the reaction mixture and incubate for a predetermined time at room temperature.

-

Reaction Initiation and Termination: Initiate the kinase reaction by adding radiolabeled [γ-³²P]ATP or [γ-³³P]ATP. After incubation at 30°C, terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Quantification: Spot the reaction mixture onto a phosphocellulose or filter membrane, wash away unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT or AlamarBlue)

-

Cell Seeding: Seed human tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of AT7519 or vehicle control for 72 hours.

-

Viability Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue reagent to each well and incubate for 2-4 hours.

-

Signal Measurement: For the MTT assay, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. For the AlamarBlue assay, measure the fluorescence with excitation at 560 nm and emission at 590 nm.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against the log of the compound concentration.

CCR5 Receptor Antagonism: The Case of Vicriviroc

The this compound scaffold is also a key component of certain C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor required for the entry of the most common strains of HIV-1 into host T-cells.

Vicriviroc: An HIV-1 Entry Inhibitor

Vicriviroc is a potent, orally bioavailable CCR5 antagonist that was developed for the treatment of HIV-1 infection.[5][6] It allosterically binds to the CCR5 receptor, inducing a conformational change that prevents its interaction with the viral envelope glycoprotein gp120.[7][8]

Quantitative Data: Antiviral Activity

The antiviral efficacy of Vicriviroc and related compounds is presented in the table below.

| Compound | Anti-HIV-1 Activity (EC50, nM) | Reference |

| Vicriviroc | 0.59 | [9] |

| Compound 23h (piperazine derivative) | 440 | [10][11] |

Table 3: In Vitro Anti-HIV-1 Activity of CCR5 Antagonists.

Signaling Pathway: HIV-1 Entry via CCR5

The following diagram illustrates the mechanism of HIV-1 entry into a host cell and the inhibitory action of CCR5 antagonists like Vicriviroc.

Caption: Vicriviroc blocks HIV-1 entry by binding to the CCR5 co-receptor.

Experimental Protocols

CCR5 Binding Assay (Competition)

-

Cell Preparation: Use a cell line that stably expresses the human CCR5 receptor (e.g., CHO-CCR5 cells).

-

Radioligand Incubation: Incubate the cell membranes with a known CCR5 radioligand, such as [¹²⁵I]MIP-1β, in the presence of varying concentrations of the test compound (e.g., Vicriviroc).

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a gamma counter.

-

IC50 Determination: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Anti-HIV-1 Assay (PBMC)

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Cell Stimulation: Stimulate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation.

-

Infection: Infect the stimulated PBMCs with a CCR5-tropic strain of HIV-1 in the presence of serial dilutions of the test compound.

-

Culture: Culture the infected cells for several days.

-

Viral Replication Measurement: Measure the extent of viral replication by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

EC50 Calculation: Determine the effective concentration of the compound that inhibits 50% of viral replication.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: The Case of ARN19689

The this compound scaffold has also been successfully employed in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).

ARN19689: A Potent and Selective NAAA Inhibitor

ARN19689 is a potent, selective, and orally active non-covalent inhibitor of NAAA.[12][13][14] By inhibiting NAAA, ARN19689 increases the endogenous levels of PEA, which in turn exerts anti-inflammatory effects.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of ARN19689 against human NAAA is provided in the table below.

| Compound | Target | IC50 (nM) | Reference |

| ARN19689 | Human NAAA | 42 | [12][13][14] |

Table 4: Inhibitory Activity of ARN19689 against Human NAAA.

Experimental Workflow: NAAA Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of NAAA inhibitors.

Caption: A general workflow for the discovery and development of NAAA inhibitors.

Experimental Protocols

NAAA Inhibition Assay (LC-MS/MS)

-

Enzyme Source: Utilize recombinant human NAAA or lysates from cells overexpressing the enzyme.

-

Substrate: Use a specific NAAA substrate, such as N-palmitoyl-[¹³C₂]ethanolamine.

-

Reaction: Incubate the enzyme with the substrate in an appropriate buffer (typically acidic, e.g., sodium acetate pH 5.0) in the presence of varying concentrations of the inhibitor.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., acetonitrile) containing an internal standard.

-

Product Quantification: Centrifuge to pellet the protein and analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the product, [¹³C₂]ethanolamine, formed.

-

IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its presence in potent and selective inhibitors of diverse biological targets, including CDKs, CCR5, and NAAA, underscores its importance in the development of new therapeutics for a wide range of diseases. The examples of AT7519, Vicriviroc, and ARN19689 highlight the successful application of this scaffold in generating clinical and preclinical candidates with significant therapeutic potential. Further exploration and derivatization of this versatile core are likely to yield new and improved drug candidates in the future.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Vicriviroc | C28H38F3N5O2 | CID 3009355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Vicriviroc - Wikipedia [en.wikipedia.org]

- 9. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists | PLOS One [journals.plos.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 4-(1H-Pyrazol-1-yl)piperidine in Modern Drug Discovery: A Technical Guide

An In-Depth Analysis of a Key Pharmacophore in Kinase and GPCR-Targeted Therapies

The 4-(1H-pyrazol-1-yl)piperidine scaffold has emerged as a privileged pharmacophore in contemporary drug design, demonstrating remarkable versatility and efficacy in targeting a range of clinically significant proteins. Its unique structural and electronic properties have positioned it as a cornerstone in the development of potent and selective inhibitors for enzyme families such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), as well as for G-protein coupled receptors (GPCRs) like the C-C chemokine receptor type 5 (CCR5). This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of compounds incorporating this pivotal chemical moiety, tailored for researchers and professionals in the field of drug development.

The Structural and Physicochemical Advantages of the this compound Core

The this compound motif offers a compelling combination of features for medicinal chemists. The piperidine ring provides a three-dimensional structure that can effectively probe binding pockets, while its basic nitrogen atom can be crucial for forming salt bridges or hydrogen bonds with target proteins. The attached pyrazole ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding (as both a donor and acceptor) and π-stacking. The linkage at the 4-position of the piperidine ring and the 1-position of the pyrazole provides a specific vector for orienting substituents to optimize target engagement. This strategic combination allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing viable drug candidates.

Synthesis of the this compound Scaffold

A common and robust method for the synthesis of the this compound core involves a multi-step process that has been successfully scaled for the production of key pharmaceutical intermediates.[1]

A general synthetic workflow is as follows:

Further functionalization, such as iodination of the pyrazole ring, can be achieved to provide a handle for subsequent cross-coupling reactions, expanding the chemical diversity of the resulting compounds.[1]

Applications in Drug Design: Targeting Key Biological Pathways

The this compound pharmacophore has been successfully incorporated into a variety of therapeutic agents, demonstrating its broad applicability.

Cyclin-Dependent Kinase (CDK) Inhibition

The dysregulation of cyclin-dependent kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. AT7519 is a potent multi-CDK inhibitor that features the this compound core.[2]

Signaling Pathway of CDK Inhibition:

Quantitative Data for AT7519:

| Target | IC50 (nM) | Reference |

| CDK1 | 210 | [3][4] |

| CDK2 | 47 | [3][4] |

| CDK4 | 100 | [3] |

| CDK5 | 13 | [4] |

| CDK6 | 170 | [3] |

| CDK9 | <10 | [3][4] |

| GSK3β | 89 | [5] |

AT7519 demonstrates potent, ATP-competitive inhibition across multiple CDKs, leading to cell cycle arrest and apoptosis in various cancer cell lines.[4]

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its aberrant activation is implicated in autoimmune diseases and cancers. The this compound scaffold is a key component of several JAK inhibitors, including the approved drug Crizotinib, which also targets ALK and ROS1.[6]

JAK-STAT Signaling Pathway and Inhibition:

Structure-Activity Relationship (SAR) of Pyrazole-based JAK Inhibitors:

Studies on 4-amino-(1H)-pyrazole derivatives have provided valuable SAR insights. For instance, modifications to substituents on the pyrazole and linked aromatic rings can significantly impact potency and selectivity against different JAK isoforms.

| Compound | R | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |

| 3f | 4-fluoro | 3.4 | 2.2 | 3.5 | [7] |

| 11b | (structure) | >1000 | 18 | >1000 | [7] |

Note: Structures for R groups can be found in the cited reference. This table highlights the potential for achieving isoform selectivity through chemical modification.

C-C Chemokine Receptor Type 5 (CCR5) Antagonism

CCR5 is a GPCR that acts as a co-receptor for HIV entry into host cells, making it a key target for anti-HIV therapies. The 4-(pyrazolyl)piperidine moiety has been successfully employed in the design of potent CCR5 antagonists.[8]

GPCR Signaling and CCR5 Antagonism:

SAR studies have shown that the placement of the unsubstituted nitrogen on the pyrazole ring is crucial for activity, with the meta position relative to the piperidine linkage being optimal.[8]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of compounds containing the this compound pharmacophore.

General Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine

This key intermediate for Crizotinib can be synthesized in a robust three-step process.[1]

In Vitro Kinase Inhibition Assay (Example: CDK2)

The inhibitory activity of compounds against CDKs is typically determined using a radiometric or luminescence-based kinase assay.

Protocol Outline (Luminescence-based):

-

Reagent Preparation: Dilute recombinant CDK2/Cyclin A2 enzyme, substrate (e.g., a specific peptide), and ATP to desired concentrations in kinase buffer.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., in DMSO) and add to a 384-well plate.

-

Kinase Reaction: Add the enzyme and substrate/ATP mixture to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 1 hour).

-

ADP Detection: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add a kinase detection reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Protocol Outline:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

CCR5 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCR5 receptor.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR5 receptor.

-

Assay Setup: In a 96-well filter plate, add the cell membranes, a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α), and varying concentrations of the unlabeled test compound.[9]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the plate through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold has proven to be a highly successful and versatile pharmacophore in the design of targeted therapies. Its favorable structural and physicochemical properties have enabled the development of potent and selective inhibitors for diverse and important drug targets, including CDKs, JAKs, and GPCRs. The synthetic accessibility of this core and the potential for extensive chemical modification ensure its continued prominence in future drug discovery efforts. A thorough understanding of the synthesis, structure-activity relationships, and biological evaluation methods associated with this pharmacophore, as outlined in this guide, is crucial for medicinal chemists and drug development professionals seeking to leverage its potential in creating the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Crizotinib in Sarcomatous Malignancies Harboring ALK Fusion With a Definitive Partner(s): Response and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Exploring the Chemical Space of Pyrazole-Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrazole and piperidine rings creates a privileged scaffold in medicinal chemistry, giving rise to a diverse chemical space with significant therapeutic potential. Pyrazole-piperidine derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and anticoagulant effects. This technical guide provides an in-depth exploration of the chemical space of these derivatives, focusing on their synthesis, biological activities, and the signaling pathways they modulate.

Data Presentation: A Quantitative Overview

The following tables summarize the biological activities of representative pyrazole-piperidine derivatives against various therapeutic targets. This data highlights the structure-activity relationships (SAR) and the potential for developing potent and selective inhibitors.

Table 1: Pyrazole-Piperidine Derivatives as Factor Xa Inhibitors

| Compound ID | Structure | FXa IC50 (nM)[1] | aPTT (sec at 10 µM) | PT (sec at 10 µM) |

| 4a | 4-chlorophenyl substituted pyrazolyl piperidine | 13.4 | >1000 | >1000 |

| 4b | 4-methoxyphenyl substituted pyrazolyl piperidine | 72.3 | 250.3 | 210.5 |

| 4c | 4-methylphenyl substituted pyrazolyl piperidine | 156.4 | 190.7 | 150.2 |

| 4d | 4-fluorophenyl substituted pyrazolyl piperidine | 83.7 | 450.6 | 380.9 |

| 4e | 4-bromophenyl substituted pyrazolyl piperidine | 25.8 | 850.1 | 790.3 |

| 4f | 4-trifluorophenyl substituted pyrazolyl piperidine | 163.0 | 180.4 | 145.8 |

| 4g | 4-hydroxyphenyl substituted pyrazolyl piperidine | 67.4 | 310.2 | 280.7 |

| 4h | Phenyl substituted pyrazolyl piperidine | 112.3 | 210.9 | 180.1 |

| Rivaroxaban | Reference Drug | 0.7 | - | - |

Table 2: Pyrazole-Piperidine Derivatives as CCR5 Antagonists for Anti-HIV Activity

| Compound ID | Structure | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity EC95 (nM) |

| 1 | N-benzyl pyrazole piperidine derivative | 2.5 | 10 |

| 9 | Isopropyl-substituted derivative | 1.2 | 5 |

| 24 | α,α-dimethyl acetic acid derivative | 0.8 | 3 |

| 25 | α-spirocyclopropyl acetic acid derivative | 0.5 | 2 |

Table 3: Pyrazole-Piperidine Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (µM) |

| SD-0006 | p38α[2] | 110 | 0.2 (LPS-induced TNF-α) |

| BIRB 796 | p38[3] | 38 | 0.1 (LPS-induced TNF-α) |

| PHA-680632 | Aurora A | 160 | 0.46 (MCF7) |

| Compound 6 | Aurora A[4] | 160 | 0.46 (MCF7) |

| Compound 20 | CDK1[4] | - | 0.13 (MCF7) |

| Compound 21 | CDK1[4] | - | 0.15 (MCF7) |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the context of pyrazole-piperidine derivatives in drug discovery. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these compounds and a general experimental workflow for their synthesis and evaluation.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel chemical entities. The following protocols are generalized from published procedures and provide a starting point for the development of pyrazole-piperidine derivatives.

General Procedure for the Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles

This procedure is a common method for constructing the pyrazole core.

Materials:

-

Phenylhydrazine (1.0 mmol)

-

Substituted benzaldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ethanol:Water (1:1)

-

Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 50 mg)[5]

Procedure:

-

In a round-bottomed flask, combine phenylhydrazine (1.0 mmol), the desired benzaldehyde derivative (1.0 mmol), malononitrile (1.0 mmol), and the catalyst (0.05 g) in a 1:1 mixture of ethanol and water.

-

Stir the reaction mixture at 55 °C.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the eluent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add hot ethanol or chloroform (3 mL) to the mixture to dissolve the product and facilitate catalyst separation.

-

Separate the catalyst by centrifugation, wash it with the solvent, and dry for reuse.

-

Evaporate the solvent from the supernatant under reduced pressure.

-

Recrystallize the crude product from ethanol to yield the purified 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

-

Characterize the final product using FTIR, 1H NMR, and 13C NMR spectroscopy.[5]

General Procedure for the Synthesis of Pyrazolyl Piperidine Analogs as Factor Xa Inhibitors

This multi-step synthesis is adapted from the preparation of potent Factor Xa inhibitors.[1]

Step 1: Synthesis of the Pyrazole Core

-

React a substituted hydrazine with a β-ketoester in a suitable solvent (e.g., ethanol) with an acid catalyst to form the pyrazole ring.

-

Purify the pyrazole intermediate by recrystallization or column chromatography.

Step 2: Coupling with the Piperidine Moiety

-

To a solution of the synthesized pyrazole (1 eq) and a suitable piperidine derivative (1 eq) in a solvent like THF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Final Modification (e.g., Acylation)

-

Dissolve the pyrazolyl piperidine intermediate (1 eq) in a suitable solvent (e.g., THF).

-

Add the desired acylating agent (e.g., a substituted benzoic acid, 1 eq), a coupling agent (e.g., phosphoryl chloride, 2 eq), and a base (e.g., pyridine, 2 eq).

-

Stir the reaction at room temperature for 1 hour.

-

Purify the final product by column chromatography to yield the target Factor Xa inhibitor.

-

Characterize the final compound by IR, LCMS, Mass Spectrometry, 1H NMR, and 13C NMR.[1]

General In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Reagents and Materials:

-

Target kinase

-

Specific substrate peptide

-

ATP

-

MgCl₂

-

Reaction buffer

-

Test pyrazole-piperidine compounds dissolved in DMSO

-

96-well plates

-

Plate reader for detecting the output signal (e.g., luminescence, fluorescence)

Procedure:

-

Prepare a reaction buffer containing the target kinase, its specific substrate peptide, and MgCl₂.

-

Serially dilute the test compounds in DMSO to create a range of concentrations.

-

In a 96-well plate, add the kinase solution, the test compound dilution, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The pyrazole-piperidine scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The chemical space of these derivatives is vast, offering opportunities to fine-tune their pharmacological properties to achieve high potency and selectivity against a range of biological targets. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of compounds for screening. As our understanding of the underlying biology of diseases continues to grow, the rational design of pyrazole-piperidine derivatives targeting specific signaling pathways will undoubtedly lead to the discovery of new and effective medicines. This guide provides a foundational understanding for researchers to navigate and exploit the rich chemical space of these remarkable heterocyclic compounds.

References

- 1. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. rsc.org [rsc.org]

Initial Toxicity Screening of 4-(1H-Pyrazol-1-yl)piperidine Analogs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1H-pyrazol-1-yl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. As with any novel chemical entity destined for therapeutic use, a thorough initial toxicity screening is paramount to identify potential liabilities early in the drug development pipeline. This technical guide provides a comprehensive overview of the essential in vitro assays for the preliminary toxicity assessment of this compound analogs. It details experimental protocols for evaluating cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, and presents available data to inform on structure-activity relationships related to toxicity.

Introduction

The conjugation of a pyrazole ring to a piperidine moiety creates a versatile chemical scaffold with potential applications in various therapeutic areas. Early assessment of the toxicological profile of new analogs is crucial for de-risking drug candidates and guiding lead optimization. This guide outlines a standard workflow for the initial in vitro toxicity screening of this compound derivatives, focusing on key toxicological endpoints.

Data Presentation: Quantitative Toxicity Data

The following tables summarize publicly available in vitro toxicity data for compounds containing pyrazole and piperidine moieties. It is important to note that direct toxicity data for a comprehensive series of this compound analogs is limited, and the presented data from related structures serves to inform on potential toxicities.

Table 1: Cytotoxicity of Pyrazole and Piperidine Derivatives against Various Cell Lines

| Compound Class | Specific Analog | Cell Line | IC50 (µM) | Reference |

| Pyrazolyl Pyridine Conjugates | Compound 9 | HepG2 | 0.18 | [1] |

| Compound 9 | MCF-7 | 0.34 | [1] | |

| Compound 5 | HepG2 | 2.19 | [1] | |

| Compound 5 | MCF-7 | 4.15 | [1] | |

| Compound 10 | HepG2 | 3.47 | [1] | |

| Compound 10 | MCF-7 | 2.14 | [1] | |

| Pyranopyrazole Nicotinamides | Compound 4d | - | (Not specified as IC50) | [2] |

| Phthalazine Derivatives | Compound 4b | HepG2 | 0.08 | [3] |

| Compound 3e | HepG2 | 0.19 | [3] | |

| Compound 4b | MCF-7 | 0.06 | [3] | |

| Compound 3e | MCF-7 | 0.06 | [3] | |

| Pyrazole Derivatives | Compound 4 | A549 | 5.50 | [4] |

| Compound 4 | HCT116 | 9.77 | [4] | |

| Compound 4 | HepG2 | 7.12 | [4] | |

| Compound 4 | MCF-7 | 7.85 | [4] | |

| Compound 2 | A549 | 6.30 | [4] | |

| Compound 3 | A549 | 6.10 | [4] | |

| Nicotinonitrile and Pyrazole Moieties | Compound 13 | HepG2 | 8.78 µg/mL | [5] |

| Compound 19 | HepG2 | 5.16 µg/mL | [5] | |

| Compound 13 | HeLa | 15.32 µg/mL | [5] | |

| Compound 19 | HeLa | 4.26 µg/mL | [5] |

Table 2: Genotoxicity and Hepatotoxicity Data for Related Compounds

| Compound Class | Assay | Result | Observations | Reference |

| Pyrazolo Pyridine Derivatives | Ames Test | Not Genotoxic | Tested up to 5 mM. | [6] |

| Pyrazoline N-oxides | Ames Test | Mutagenic | Mutagenicity dependent on N-oxide position. | [7] |

| Piperazine Designer Drugs | In vitro Hepatotoxicity (HepG2, HepaRG) | Cytotoxic | Induced reactive species formation, GSH and ATP depletion, and caspase-3 activation. | [8] |

| Piperidine | Ames Test (S. typhimurium) | Not Genotoxic | --- | [9] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Genotoxicity Assessment (Bacterial Reverse Mutation Assay - Ames Test)

The Ames test uses various strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine to detect the mutagenic potential of chemical compounds.

Protocol:

-

Bacterial Strains: Utilize S. typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction).

-

Metabolic Activation: Prepare an S9 mix from the liver homogenate of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbitone and β-naphthoflavone). Pyrazole itself can induce CYP2E1, which is important for the metabolic activation of some compounds[10].

-

Plate Incorporation Assay:

-

To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or phosphate buffer.

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+). A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background level.

DNA Damage Assessment (Comet Assay)

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Treat cells with the test compounds for a defined period.

-

Cell Embedding: Mix approximately 1 x 10^5 cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Cardiotoxicity Assessment (hERG Inhibition Assay)

The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. Automated patch-clamp systems are commonly used for screening.

Protocol:

-

Cell Line: Use a stable mammalian cell line expressing the hERG channel (e.g., HEK293 cells).

-

Automated Patch-Clamp:

-

Cells are captured on a planar patch-clamp chip.

-

A whole-cell recording configuration is established.

-

A specific voltage protocol is applied to elicit hERG currents.

-

The baseline current is recorded, followed by the application of the test compound at various concentrations.

-

-

Data Analysis: The percentage of hERG current inhibition at each concentration is determined, and an IC50 value is calculated.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for initial in vitro toxicity screening of novel compounds.

Potential Hepatotoxicity Pathway

References

- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/ Salmonella test system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Evaluation of pyrazole and ethanol induced S9 fraction in bacterial mutagenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to 4-(1H-Pyrazol-1-yl)piperidine

An In-depth Exploration of the Discovery, Synthesis, and Application of a Key Building Block in Modern Drug Discovery

Introduction

4-(1H-Pyrazol-1-yl)piperidine is a heterocyclic compound that has risen to prominence in medicinal chemistry as a critical intermediate in the synthesis of several significant therapeutic agents. Its unique structural combination of a piperidine ring and a pyrazole moiety provides a versatile scaffold for interacting with various biological targets. This technical guide provides a comprehensive overview of the history, synthesis, and application of this compound, with a focus on its role in the development of targeted therapies. The content herein is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its emergence as a compound of significant interest can be traced through its application in major drug discovery programs. The timeline of its prominence is closely linked to the development of targeted therapies, particularly in oncology and virology.

A notable early appearance of this scaffold in medicinal chemistry literature is in the development of C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1. A 2004 publication in Bioorganic & Medicinal Chemistry Letters detailed the discovery of potent CCR5 antagonists containing the 4-(pyrazolyl)piperidine side chain, highlighting its utility in constructing molecules with desirable pharmacokinetic and pharmacodynamic properties.[1][2]

The importance of this compound was further solidified with the development of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, an anticancer therapeutic. In this context, it serves as a key intermediate, forming a central part of the final drug's structure.[3][4] Numerous patents and research articles focusing on the process development and large-scale synthesis of Crizotinib describe various methods for preparing this crucial building block, underscoring its industrial relevance.

Synthetic Routes

The synthesis of this compound has been approached through several strategic routes, primarily driven by the need for efficient and scalable production for pharmaceutical manufacturing. The two most prominent methods start from either 4-chloropyridine or a protected 4-hydroxypiperidine derivative.

Route 1: From 4-Chloropyridine

This approach is a robust, multi-step synthesis that has been successfully employed for multi-kilogram scale production.[3][4] The general workflow involves a nucleophilic aromatic substitution, followed by hydrogenation of the pyridine ring.

Caption: Synthesis of this compound from 4-chloropyridine.

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine

-

Reagents: 4-Chloropyridine hydrochloride, pyrazole, potassium carbonate.

-

Solvent: N,N-Dimethylformamide (DMF).

-

Procedure: A mixture of 4-chloropyridine hydrochloride, pyrazole, and potassium carbonate in DMF is heated. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield 4-(1H-pyrazol-1-yl)pyridine.

Step 2: Synthesis of this compound

-

Reagent: 4-(1H-Pyrazol-1-yl)pyridine, Hydrogen gas.

-

Catalyst: Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C).

-

Solvent: Methanol or ethanol, often with an acid additive like HCl.

-

Procedure: 4-(1H-Pyrazol-1-yl)pyridine is dissolved in the solvent in a high-pressure reactor. The catalyst is added, and the vessel is purged with nitrogen followed by hydrogen. The reaction is stirred under hydrogen pressure at an elevated temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to give this compound, often as a hydrochloride salt.

Route 2: From N-Boc-4-hydroxypiperidine

This route offers an alternative pathway, starting from a readily available and protected piperidine derivative. This method involves the activation of the hydroxyl group followed by substitution with pyrazole.

Caption: Synthesis of this compound from N-Boc-4-hydroxypiperidine.

Step 1: Synthesis of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

-

Reagents: tert-Butyl 4-hydroxypiperidine-1-carboxylate, methanesulfonyl chloride (MsCl), triethylamine (TEA) or pyridine.

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure: To a cooled solution of tert-butyl 4-hydroxypiperidine-1-carboxylate and a base (e.g., triethylamine) in an anhydrous solvent, methanesulfonyl chloride is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the mesylated intermediate.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

-

Reagents: tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate, pyrazole, a strong base (e.g., sodium hydride).

-

Solvent: Anhydrous DMF or THF.

-

Procedure: To a suspension of sodium hydride in an anhydrous solvent, a solution of pyrazole is added dropwise at 0 °C. The mixture is stirred to form the sodium salt of pyrazole. A solution of the mesylated piperidine derivative is then added, and the reaction mixture is heated. After completion, the reaction is quenched, and the product is extracted. Purification by chromatography yields the N-Boc protected product.

Step 3: Deprotection to this compound

-

Reagent: tert-Butyl this compound-1-carboxylate, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid).

-

Solvent: Dichloromethane or 1,4-dioxane.

-

Procedure: The N-Boc protected compound is dissolved in the solvent, and the acid is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC/LC-MS). The solvent and excess acid are removed under reduced pressure to yield the final product, typically as a salt.

Comparison of Synthetic Routes

| Parameter | Route 1: From 4-Chloropyridine | Route 2: From N-Boc-4-hydroxypiperidine |

| Starting Materials | 4-Chloropyridine, Pyrazole | N-Boc-4-hydroxypiperidine, Pyrazole |

| Number of Steps | 2 | 3 |

| Key Reactions | Nucleophilic Aromatic Substitution, Hydrogenation | Mesylation, Nucleophilic Substitution, Deprotection |

| Scalability | Proven for large-scale synthesis | Generally good, may require chromatography |

| Reagent Hazards | High-pressure hydrogenation | Use of strong bases like NaH |

| Overall Yield | Reported to be robust and high-yielding on scale | Can be high, but may vary with each step |

Applications in Drug Discovery